3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole
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Overview
Description
3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and two methyl groups attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole typically involves the chloromethylation of 4,5-dimethyl-1H-1,2,4-triazole. One common method includes the reaction of 4,5-dimethyl-1H-1,2,4-triazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall yield. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding triazole derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex triazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a building block for the development of new drugs, particularly those targeting bacterial and fungal infections.
Industry: It is utilized in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to nucleophilic sites on proteins or DNA. The exact pathways and targets are still under investigation, but its ability to form stable complexes with biological molecules is a key aspect of its activity.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1,2,4-triazole: Lacks the methyl groups, which can affect its reactivity and biological activity.
4,5-Dimethyl-1,2,4-triazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-(Bromomethyl)-4,5-dimethyl-4H-1,2,4-triazole: Similar structure but with a bromomethyl group, which can influence its reactivity and applications.
Uniqueness
3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole is unique due to the presence of both chloromethyl and methyl groups, which confer distinct chemical properties. These functional groups enhance its reactivity in substitution reactions and its potential as an intermediate in the synthesis of various derivatives.
Properties
CAS No. |
881845-16-5 |
---|---|
Molecular Formula |
C5H8ClN3 |
Molecular Weight |
145.6 |
Purity |
95 |
Origin of Product |
United States |
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